5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione
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Overview
Description
The compound 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione is a nucleoside analog, which is a structural component of nucleic acids. This compound is significant in various biochemical processes and has applications in medicinal chemistry, particularly in antiviral and anticancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione typically involves the following steps:
Glycosylation Reaction: The initial step involves the glycosylation of a suitable sugar derivative with a pyrimidine base.
Hydrolysis and Purification: The glycosylated product is then hydrolyzed to remove protecting groups, followed by purification using chromatographic techniques.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione: undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM), room temperature.
Reduction: Sodium borohydride (NaBH4), methanol, ice bath.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), elevated temperatures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of nucleoside analogs with various functional groups.
Scientific Research Applications
5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione: has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione involves its incorporation into nucleic acids. This incorporation can lead to the termination of DNA or RNA synthesis, thereby inhibiting the replication of viruses or the proliferation of cancer cells . The compound targets enzymes involved in nucleic acid synthesis, such as DNA polymerase and reverse transcriptase .
Comparison with Similar Compounds
Similar Compounds
Thymidine: A naturally occurring nucleoside with similar structural features.
Zebularine: A nucleoside analog with anticancer properties.
2’-Deoxyuridine: Another nucleoside analog used in antiviral therapies.
Uniqueness
5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione: is unique due to its specific structural configuration, which allows it to effectively inhibit nucleic acid synthesis. This makes it a valuable compound in both research and therapeutic applications .
Properties
Molecular Formula |
C9H14N2O5 |
---|---|
Molecular Weight |
230.22 g/mol |
IUPAC Name |
5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C9H14N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h4-7,12-13H,1-3H2,(H2,10,11,14,15)/t4?,5-,6+,7+/m0/s1 |
InChI Key |
XNIDHAPIZQSRIN-XCXKOOTESA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1C2CNC(=O)NC2=O)CO)O |
Canonical SMILES |
C1C(C(OC1C2CNC(=O)NC2=O)CO)O |
Origin of Product |
United States |
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